molecular formula C20H41NO4 B12520184 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide CAS No. 656241-61-1

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide

Cat. No.: B12520184
CAS No.: 656241-61-1
M. Wt: 359.5 g/mol
InChI Key: XUTGMKCKJJYMGA-UHFFFAOYSA-N
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Description

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is a fatty acid amide derivative characterized by an 18-carbon (octadecanamide) backbone with hydroxyl groups at positions 9 and 10, and a 2-hydroxyethyl group attached to the nitrogen atom.

Preparation Methods

Synthesis of 9,10-Dihydroxystearic Acid

Catalytic Dihydroxylation of Oleic Acid

The most widely reported method for generating 9,10-dihydroxystearic acid involves the dihydroxylation of oleic acid (cis-9-octadecenoic acid). Key approaches include:

Phosphotungstic Acid-Catalyzed Reaction

A Chinese patent (CN112812001A) describes a green method using oleic acid, hydrogen peroxide (H₂O₂), and phosphotungstic acid (H₃PW₁₂O₄₀) or its supported variants.

  • Conditions : 20–80°C for 0.5–24 hours.
  • Mechanism : The catalyst activates H₂O₂, enabling electrophilic addition across the double bond.
  • Yield : Up to 85%, with minimal byproducts.
  • Advantages : Avoids corrosive acids (e.g., H₂SO₄), reducing equipment damage and waste.

OsO₄-Mediated Dihydroxylation

While highly selective, osmium tetroxide (OsO₄) is toxic and costly, limiting industrial scalability.

Table 1: Comparison of Dihydroxylation Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Environmental Impact
H₃PW₁₂O₄₀/H₂O₂ Phosphotungstic acid 20–80 0.5–24 85 Low
KMnO₄/Strong Base KMnO₄ 60–90 6–12 70–75 High (toxic waste)
OsO₄ OsO₄ 25–40 12–24 90–95 Very high (toxicity)

Amidation of 9,10-Dihydroxystearic Acid with Monoethanolamine

Direct Solvent-Free Amidation

A Korean patent (KR20140013232A) outlines a solvent-free approach for analogous ethanolamides:

  • Procedure : Mix 9,10-dihydroxystearic acid with excess monoethanolamine, heat to 60°C for 4 hours.
  • Workup : Add isopropyl alcohol and ether to crystallize the product.
  • Yield : ~97% for N-(2-hydroxyethyl)nicotinamide.
  • Advantages : Eliminates solvent use, simplifying purification.

Coupling Agent-Assisted Amidation

Carbodiimides (e.g., DCC, EDC) enhance reaction efficiency under mild conditions:

  • Conditions : 9,10-dihydroxystearic acid, monoethanolamine, DCC/DMAP in THF, 0–25°C, 12–24 hours.
  • Yield : Typically 80–90% in similar amidation reactions.
  • Limitations : Requires stoichiometric coupling agents, increasing cost and waste.

High-Temperature Catalytic Amidation

Stearamide synthesis often employs boric acid (H₃BO₃) at 150–200°C:

  • Procedure : Heat acid and ethanolamine with H₃BO₃, remove water via azeotropic distillation.
  • Challenges : Risk of dehydration at hydroxylated positions.

Table 2: Amidation Method Comparison

Method Conditions Catalyst Yield (%) Purity
Solvent-free 60°C, 4 h None 90–95 High
DCC/DMAP THF, 25°C, 24 h DCC/DMAP 80–90 Very high
H₃BO₃ 150–200°C, 6 h Boric acid 70–80 Moderate

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

  • Hydroxyl Group Reactivity : Unprotected hydroxyls may esterify with ethanolamine. Solutions include:
    • Using silyl protecting groups (e.g., TBSCl) prior to amidation.
    • Conducting reactions at lower temperatures (<60°C).

Green Chemistry Considerations

  • Catalyst Reusability : Supported phosphotungstic acid in dihydroxylation can be recycled, reducing waste.
  • Solvent Selection : Ethanol or water minimizes environmental impact compared to DMF or THF.

Characterization and Quality Control

  • NMR : Confirm amide bond formation (δ 6.5–7.5 ppm for NH) and hydroxyl groups (δ 1.5–2.5 ppm).
  • IR : Amide C=O stretch at ~1640 cm⁻¹ and O-H stretch at ~3300 cm⁻¹.
  • HPLC : Purity >95% achievable via reverse-phase chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form carbonyl or carboxyl groups.

    Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to octadecanamide.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 9,10-diketooctadecanamide or 9,10-dicarboxyoctadecanamide.

    Reduction: Formation of octadecanamide.

    Substitution: Formation of various substituted octadecanamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H41NO3
  • Molecular Weight : 341.55 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • IUPAC Name : 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide

The compound features a long hydrophobic alkyl chain with hydroxyl and amide functional groups, making it suitable for various interactions in biological systems.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its hydroxyl groups can participate in:

  • Hydrogen bonding , enhancing solubility in polar solvents.
  • Esterification reactions for the formation of more complex molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Product
EsterificationReaction with carboxylic acidsEsters
AlkylationReaction with alkyl halidesAlkylated derivatives
OxidationConversion of alcohols to ketones or aldehydesKetones/Aldehydes

Biology

The compound is being investigated for its potential biological activities:

  • Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy
In a controlled study, the Minimum Inhibitory Concentration (MIC) of the compound was determined against multiple bacterial strains, showcasing its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Medicine

The compound is also being explored for therapeutic applications:

  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways involved in cell death.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)0.75
MDA-MB-231 (Breast)1.25

Industry

In industrial applications, this compound is utilized as:

  • Emulsifiers in cosmetic formulations due to its amphiphilic nature.
  • Surfactants in detergents and cleaning products.

Mechanism of Action

The mechanism of action of 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide involves its interaction with cellular membranes and proteins. The hydroxyl groups allow for hydrogen bonding with membrane lipids and proteins, potentially altering membrane fluidity and protein function. The hydroxyethyl group may also participate in specific biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and functional distinctions between 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide and its analogs:

Compound Name Substituents on N-Acyl Chain Hydroxyl Group Positions Key Properties/Applications References
This compound 2-Hydroxyethyl 9,10 Enhanced hydrophilicity, antioxidant potential
N-Stearoylethanolamine (18:0 NAE) 2-Hydroxyethyl None Endocannabinoid signaling, lipid metabolism
12-Hydroxy-N-(2-hydroxyethyl)octadecanamide 2-Hydroxyethyl 12 Potential enzyme targeting (e.g., lipoxygenases)
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide Triol (1,3-dihydroxy-2-hydroxymethyl) None High hydrophilicity, membrane permeability challenges
N,N-Dimethyloctadecanamide Dimethyl None Lipophilic, industrial surfactant applications

Key Comparisons

This positioning may enhance antioxidant activity by enabling radical scavenging at mid-chain positions . In contrast, 12-hydroxy-N-(2-hydroxyethyl)octadecanamide’s single hydroxyl group at C12 suggests specificity for enzymes like lipoxygenases or cytochrome P450 isoforms .

N-Substituent Complexity: The 2-hydroxyethyl group (common in N-acylethanolamines) balances hydrophilicity and membrane permeability. However, the triol substituent in N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide significantly increases polarity, likely reducing lipid bilayer penetration . N,N-Dimethyloctadecanamide’s dimethyl group enhances lipophilicity, making it suitable for surfactant applications but less compatible with aqueous biological systems .

Biological Relevance: N-Stearoylethanolamine (18:0 NAE) is a well-documented endocannabinoid-like lipid involved in anti-inflammatory and neuroprotective pathways .

Biological Activity

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is a bioactive compound structurally related to endocannabinoids, which are known for their significant roles in various physiological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H37NO3
  • Molecular Weight : 315.49 g/mol
  • CAS Number : 656241-61-1

Research indicates that this compound interacts with various biological pathways, particularly those involving endocannabinoid signaling. Its structural similarity to endocannabinoids suggests it may modulate cannabinoid receptors, influencing pain perception, inflammation, and neuroprotection.

1. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in conditions characterized by chronic inflammation.

2. Antioxidant Activity

This compound has shown significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and various diseases.

3. Neuroprotective Properties

Given its relation to endocannabinoids, this compound is being investigated for its neuroprotective effects. Preliminary studies suggest it may help in protecting neurons from damage due to excitotoxicity and oxidative stress.

Case Studies and Experimental Evidence

A variety of studies have explored the biological activities of this compound:

  • Study on Inflammation : An experimental model demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in rodent models of arthritis.
  • Antioxidant Activity Assessment : In vitro assays indicated that the compound effectively reduced oxidative stress markers in cell cultures exposed to toxic agents .
  • Neuroprotection : Research involving neuronal cell lines showed that this compound could mitigate cell death induced by glutamate toxicity .

Data Table: Summary of Biological Activities

Activity TypeMechanismEvidence Source
Anti-inflammatoryInhibition of cytokine production
AntioxidantFree radical scavenging
NeuroprotectiveProtection against excitotoxicity

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide, and how are intermediates validated?

  • Methodology : Synthesis typically involves condensation reactions between hydroxylated fatty acids and 2-hydroxyethylamine derivatives. For example, ionic liquid synthesis methods (e.g., (2-hydroxyethyl)ammonium lactate preparation) can be adapted using vacuum-distilled reagents and controlled stoichiometry to minimize side products . Intermediates are validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology : Use a combination of:

  • Mass spectrometry (HRMS) for molecular weight and fragmentation pattern analysis.
  • FT-IR spectroscopy to confirm hydroxyl and amide functional groups.
  • X-ray crystallography (if crystalline) for absolute stereochemistry determination .
    • Note : Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition temperatures >200°C observed in related hydroxylated amides .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

  • Methodology : Employ chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution using lipases to enhance enantiomeric excess. For example, Candida antarctica lipase B has been used to resolve racemic mixtures of structurally similar ethanolamides . Monitor reaction progress via circular dichroism (CD) spectroscopy .

Q. What mechanisms underlie the pro-apoptotic activity of this compound in neuronal cells?

  • Methodology :

  • Conduct in vitro assays using SH-SY5Y neuroblastoma cells to measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) via JC-1 staining.
  • Compare dose-response curves with structurally related compounds (e.g., stearoylethanolamide) to identify critical hydroxyl group contributions .
  • Use siRNA knockdown of cannabinoid receptors (CB1/CB2) to evaluate receptor-mediated pathways .

Q. How do structural modifications (e.g., hydroxyl position, chain length) affect biological activity?

  • Methodology : Synthesize analogs (e.g., 12-hydroxy-N-(2-hydroxyethyl)octadecanamide) and compare:

  • Lipid solubility via octanol-water partition coefficients (LogP).
  • Membrane interaction using surface plasmon resonance (SPR) with lipid bilayers.
  • Bioactivity in cell-based assays (e.g., anti-inflammatory effects via TNF-α suppression in macrophages) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodology :

  • Replicate studies under standardized conditions (e.g., cell line provenance, serum-free media).
  • Validate compound stability via accelerated stability testing (40°C/75% RH for 4 weeks) to rule out degradation artifacts .
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects in in vivo models) .

Q. Experimental Design & Safety

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodology :

  • Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in fume hoods to avoid inhalation of particulates.
  • Store at 2–8°C under inert gas (argon) to prevent oxidation .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodology :

  • Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles (LNPs) to enhance bioavailability.
  • Assess solubility via phase-solubility diagrams and validate using dynamic light scattering (DLS) for particle size distribution .

Q. Data Analysis & Validation

Q. How should researchers validate bioanalytical methods for quantifying this compound in plasma?

  • Methodology : Follow ICH M10 guidelines:

  • Establish linearity (1–1000 ng/mL) and accuracy (85–115% recovery) using LC-MS/MS.
  • Test matrix effects (e.g., hemolyzed plasma) and freeze-thaw stability (3 cycles) .

Q. What computational tools predict the compound’s interaction with lipid membranes?

  • Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) with lipid bilayer models (e.g., POPC membranes). Analyze hydrogen bonding and insertion depth using VMD software .

Properties

CAS No.

656241-61-1

Molecular Formula

C20H41NO4

Molecular Weight

359.5 g/mol

IUPAC Name

9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C20H41NO4/c1-2-3-4-5-7-10-13-18(23)19(24)14-11-8-6-9-12-15-20(25)21-16-17-22/h18-19,22-24H,2-17H2,1H3,(H,21,25)

InChI Key

XUTGMKCKJJYMGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)NCCO)O)O

Origin of Product

United States

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